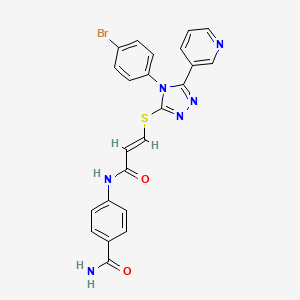
N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is an organic compound that features a bromophenyl group attached to a sulfonohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2-bromophenylhydrazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, potentially forming sulfonyl derivatives or hydrazones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include hydrazones or amines.
Wissenschaftliche Forschungsanwendungen
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonohydrazide moiety can form hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Bromophenyl)-2-chloronicotinamide: Similar structure with a nicotinamide moiety instead of a sulfonohydrazide group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and exhibits antimicrobial and anticancer activities.
Uniqueness
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of a bromophenyl group and a sulfonohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1220-87-7 |
|---|---|
Molekularformel |
C13H13BrN2O2S |
Molekulargewicht |
341.23 g/mol |
IUPAC-Name |
N'-(2-bromophenyl)-4-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-6-8-11(9-7-10)19(17,18)16-15-13-5-3-2-4-12(13)14/h2-9,15-16H,1H3 |
InChI-Schlüssel |
CDWZBRMGICHJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




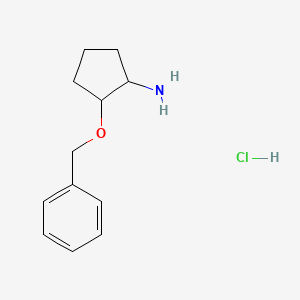
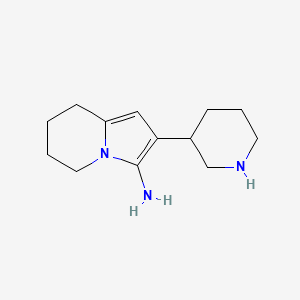

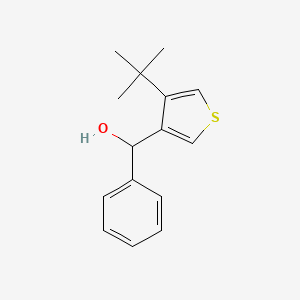
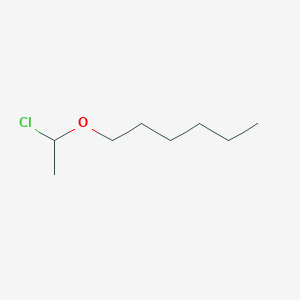
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)
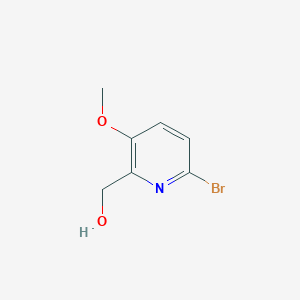

![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
